molecular formula C19H25N5O B2959919 N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide CAS No. 1421464-21-2

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide

Cat. No.: B2959919
CAS No.: 1421464-21-2
M. Wt: 339.443
InChI Key: IPUMOPIUUQJASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The compound, N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide, is a derivative of pyrimidine . Pyrimidine derivatives are known to target Protein Kinase B (PKB) or Akt , which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. When PKB is inhibited, the downstream effects include the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been optimized to provide atp-competitive, nanomolar inhibitors with good oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has led to the development of potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This is due to the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, this compound could potentially be used as an antitumor agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized by reacting appropriate precursors under specific conditions.

    Attachment of the phenylbutanamide moiety: The phenylbutanamide group is introduced through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide is unique due to its specific combination of a pyrimidine core with a 4-methylpiperazine and phenylbutanamide moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)18-14-17(20-15-21-18)22-19(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMOPIUUQJASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.